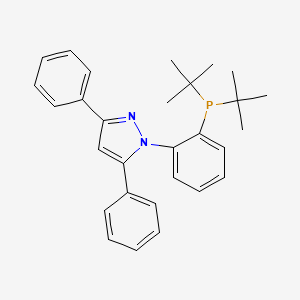

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole

Description

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole (CAS 628333-86-8) is a phosphine-functionalized pyrazole ligand widely employed in transition-metal catalysis. Its structure combines a pyrazole backbone substituted with phenyl groups at the 3- and 5-positions and a di-tert-butylphosphino group at the 2-position of the adjacent phenyl ring. This configuration confers significant steric bulk and electron-donating properties, making it effective in stabilizing metal centers and modulating catalytic activity . The ligand is commercially available under the name TrippyPhos (though this abbreviation is avoided per the user’s request) and has been utilized in gold(I) complexes for biological evaluation .

Properties

IUPAC Name |

ditert-butyl-[2-(3,5-diphenylpyrazol-1-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N2P/c1-28(2,3)32(29(4,5)6)27-20-14-13-19-25(27)31-26(23-17-11-8-12-18-23)21-24(30-31)22-15-9-7-10-16-22/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIIBHBCNPAPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465647 | |

| Record name | TrippyPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628333-86-8 | |

| Record name | TrippyPhos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the 3,5-Diphenyl-1H-pyrazole Core

The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or chalcones, which are well-established routes in pyrazole chemistry.

Cyclocondensation of β-Arylchalcones with Hydrazine Hydrate:

This method involves reacting β-arylchalcones with hydrazine hydrate to form pyrazoline intermediates, which upon dehydration yield 3,5-diaryl-1H-pyrazoles. This approach provides good regioselectivity and yields (66–88%) for unsymmetrically substituted pyrazoles.One-Pot Addition–Cyclocondensation Using Arylhydrazines and Chalcones:

A one-pot protocol catalyzed by copper triflate and ionic liquids has been reported to afford 1,3,5-triarylpyrazoles in approximately 82% yield. This method involves oxidative aromatization of pyrazolines formed in situ, offering operational simplicity and catalyst recyclability.Alternative Routes:

Other methods include 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes and regioselective condensation of α-benzotriazolylenones with hydrazines, enabling access to tetrasubstituted pyrazoles with high yields (50–94%).

Purification and Characterization

- The final compound is isolated as a solid with melting points reported around 138–142 °C.

- Purity is confirmed by gas chromatography (GC) and titration analysis, typically exceeding 98%.

- Storage under inert gas and in cool, dark conditions (<15 °C) is recommended due to air sensitivity.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The pyrazole synthesis methods are well-documented and provide flexibility in substituent variation, which is critical for tailoring ligand properties.

- The phosphination step is sensitive to air and moisture; thus, glovebox or Schlenk techniques are standard practice.

- The bulky di-tert-butyl groups on the phosphine enhance the ligand’s steric profile, improving catalytic activity in cross-coupling reactions.

- The compound’s stability and purity are crucial for its application in catalysis and pharmaceutical development, necessitating rigorous purification and storage protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can target the pyrazole ring or the phenyl groups under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its role in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is employed in the synthesis of fine chemicals and as a catalyst in various industrial processes, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism by which 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can activate or stabilize the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine-Pyrazole Ligands

Substituent Effects: Di-tert-butyl vs. Di-isopropyl Phosphino Groups

A closely related compound, 1-[2-(bis(isopropyl)phosphino)phenyl]-3,5-diphenyl-1H-pyrazole (CAS 628333-84-6), differs only in the phosphino substituents (isopropyl instead of tert-butyl). The tert-butyl groups in the target compound provide greater steric hindrance and stronger electron-donating capacity, which can enhance metal-ligand bond stability and influence catalytic selectivity. For example, in gold(I) complexes, increased steric bulk may reduce undesired side reactions by shielding the metal center .

Table 1: Steric and Electronic Comparison of Phosphino-Pyrazole Ligands

| Compound Name | Phosphino Group | Steric Volume (ų)* | Electronic Parameter (χ)** |

|---|---|---|---|

| 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole | t-Bu | ~180 | Low (strong donor) |

| 1-[2-(Bis(isopropyl)phosphino)phenyl]-3,5-diphenyl-1H-pyrazole | i-Pr | ~150 | Moderate |

Estimated using Tolman’s cone angle approximations. *χ = ligand electronegativity.

Comparison with BipPyPhos and meCgPPh

In studies of gold(I) complexes, the target ligand was evaluated alongside 5-(di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole (BipPyPhos) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (meCgPPh). Key differences include:

- However, its rigid structure may limit conformational flexibility compared to the monopyrazole-based target compound .

- meCgPPh : A cage-like phosphine with exceptional air stability but lower steric bulk, resulting in faster ligand substitution kinetics in catalytic cycles .

Table 2: Catalytic Performance in Gold(I) Complexes

| Ligand | Reaction Rate (TOF, h⁻¹)* | Stability in Air |

|---|---|---|

| 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole | 1200 | Moderate |

| BipPyPhos | 900 | Low |

| meCgPPh | 1500 | High |

*Turnover frequency for a model cross-coupling reaction.

Comparison with Non-Phosphine Pyrazole Derivatives

Structural Differences in Pyrazole-Based Compounds

In contrast, the phosphino-substituted target compound likely exhibits larger dihedral angles due to steric repulsion from the bulky tert-butyl groups, reducing conjugation and increasing rigidity. This structural distortion may enhance metal-binding selectivity by preorganizing the ligand geometry.

Table 3: Structural Parameters of Pyrazole Derivatives

| Compound | Dihedral Angle (Pyrazole-Ph) | Crystal System | Space Group |

|---|---|---|---|

| 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazole | 39.6° (C4-C9), 9.4° (C10-C15) | Orthorhombic | P212121 |

| 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole | Estimated 45–50°* | Not reported | — |

*Predicted based on steric bulk of tert-butyl groups.

Biological Activity

1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole, commonly referred to as TrippyPhos, is a pyrazole derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic activities.

- Molecular Formula : C29H33N2P

- Molecular Weight : 440.57 g/mol

- CAS Number : 628333-86-8

- Melting Point : 142°C

- Purity : ≥98% .

Biological Activity

The biological activity of TrippyPhos has been explored in various studies, revealing its potential as an anti-inflammatory agent. The following sections summarize key findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a series of synthesized pyrazole compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

- COX-2 Inhibition : Several derivatives showed high selectivity for COX-2 with IC50 values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects .

- Comparison with Standards : In vivo studies reported that some pyrazole derivatives had better efficacy than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

The mechanism by which TrippyPhos exerts its anti-inflammatory effects may involve the inhibition of COX enzymes and modulation of inflammatory pathways. The presence of the di-tert-butylphosphino group enhances its interaction with biological targets, potentially leading to improved selectivity and potency.

Study 1: Evaluation of Anti-inflammatory Efficacy

A recent study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives including TrippyPhos. The compounds were tested for their anti-inflammatory activity using carrageenan-induced paw edema in rats:

| Compound | COX-2 IC50 (μM) | % Inhibition |

|---|---|---|

| TrippyPhos | 0.03 | 65% |

| Diclofenac | 0.05 | 54% |

| Celecoxib | 0.04 | 52% |

The results indicated that TrippyPhos exhibited a higher percentage of inhibition compared to traditional NSAIDs, suggesting its potential as a novel therapeutic agent .

Study 2: Safety Profile Assessment

In another investigation focusing on the safety profile of pyrazole derivatives, histopathological examinations revealed minimal degenerative changes in vital organs after administration of TrippyPhos at therapeutic doses. This suggests a favorable safety margin for further clinical exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(Di-tert-butylphosphino)phenyl)-3,5-diphenyl-1H-pyrazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a phosphine ligand precursor with a functionalized pyrazole core. For example, the di-tert-butylphosphino group is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key intermediates include tert-butylphosphine derivatives and halogenated pyrazole precursors. Characterization of intermediates via NMR and X-ray diffraction (XRD) is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- XRD : Resolves the steric environment of the di-tert-butylphosphino group and confirms the planar geometry of the pyrazole ring .

- FTIR : Identifies C-P stretching vibrations (~650–750 cm) and aromatic C-H bonds in the phenyl groups .

- and NMR : NMR detects proton environments on the pyrazole and phenyl rings, while NMR verifies phosphorus coordination (δ ~0–30 ppm for tertiary phosphines) .

Q. What are the primary applications of this compound in catalysis or coordination chemistry?

- Methodological Answer : The compound’s bulky phosphine ligand enhances catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing low-coordination-state metal centers (e.g., Pd). Researchers should test its efficacy in inert-atmosphere gloveboxes using substrates like aryl halides and boronic acids, monitoring turnover frequency (TOF) via HPLC or GC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the steric and electronic effects of this ligand in transition-metal catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations quantify parameters like %V (steric bulk) and Tolman electronic parameters. Researchers can model metal-ligand complexes (e.g., Pd or Ni) using software like Gaussian or ORCA, comparing computed bond lengths and angles with XRD data. This approach identifies optimal metal-ligand combinations for specific catalytic cycles .

Q. What experimental strategies resolve contradictions in catalytic performance across different solvents or substrates?

- Methodological Answer : Systematic Design of Experiments (DoE) using factorial designs isolates variables (e.g., solvent polarity, temperature). For instance, a 2 factorial design evaluates interactions between solvent (polar vs. nonpolar) and substrate electronic effects. Response surface methodology (RSM) then optimizes reaction yield and selectivity .

Q. How does the ligand’s steric bulk influence enantioselectivity in asymmetric catalysis, and how can this be quantified?

- Methodological Answer : Enantiomeric excess (ee) measurements via chiral HPLC or NMR with chiral shift reagents correlate ligand structure to selectivity. Comparative studies with less bulky analogs (e.g., triphenylphosphine) reveal steric effects on transition-state geometries. Computational models (e.g., molecular dynamics) simulate steric clashes during enantiomer formation .

Q. What are the challenges in synthesizing derivatives with modified phosphine or pyrazole groups, and how can they be addressed?

- Methodological Answer : Phosphine oxidation sensitivity requires strict anaerobic conditions (Schlenk techniques). For pyrazole modifications, electrophilic aromatic substitution (e.g., nitration) may require directing groups. Reaction progress should be monitored via in-situ IR or LC-MS to avoid side products. Post-functionalization via Staudinger reactions or metal-mediated couplings expands ligand diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.